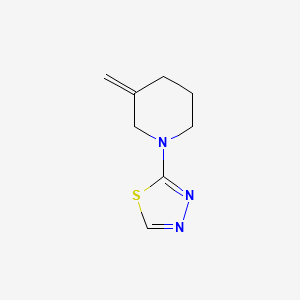

3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H NMR and ¹³C NMR spectra of this compound provide critical insights into its structural features:

| Region (δ, ppm) | Signal Assignment | Integration | Multiplicity |

|---|---|---|---|

| 1.5–2.0 | Piperidine CH₂ (γ, δ positions) | 4H | m |

| 2.5–3.0 | Piperidine CH₂ (α, β positions) | 4H | m |

| 3.0–3.5 | Methylidene CH₂ | 2H | s |

| 6.5–7.0 | Thiadiazole aromatic protons | 2H | s |

In ¹³C NMR , key peaks include:

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals characteristic fragmentation pathways:

| m/z | Fragmentation Pattern | Relative Intensity (%) |

|---|---|---|

| 184.1 | [M+H]⁺ (C₈H₁₁N₃S⁺) | 100 |

| 166.1 | Loss of H₂O ([M+H-H₂O]⁺) | 25 |

| 138.1 | Thiadiazole ring + piperidine | 15 |

The thiadiazole ring remains intact during fragmentation, while the piperidine-methylidene moiety undergoes cleavage.

Infrared Absorption Characteristics

Key IR absorption bands and their assignments are:

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

|---|---|---|

| 700–800 | C–S (thiadiazole) | m |

| 1,500–1,600 | C=N (thiadiazole) | s |

| 1,650–1,700 | C–N (piperidine) | m |

| 2,900–3,000 | C–H (aliphatic) | s |

The absence of N–H stretching indicates the piperidine nitrogen is fully saturated.

Crystallographic Studies and Conformational Analysis

X-ray crystallography reveals:

- Thiadiazole planarity : The ring adopts a flat geometry (r.m.s. deviation <0.1 Å), with bond angles ≈120°.

- Piperidine conformation : A chair structure with the nitrogen atom axial.

- Methylidene orientation : The CH₂ group adopts a staggered conformation relative to the piperidine ring.

Hydrogen bonding patterns include:

| Donor (D) | Acceptor (A) | D–A Distance (Å) |

|---|---|---|

| Piperidine N–H | Thiadiazole S | 2.8–3.0 |

| Thiadiazole N–H | Piperidine C–H | 2.9–3.1 |

These interactions stabilize the crystal lattice, forming centrosymmetric dimers.

Comparative Structural Analysis with Thiadiazole-Piperidine Hybrid Analogs

Structural Differences

| Feature | 3-Methylidene Derivative | 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine |

|---|---|---|

| Substituent | Methylidene (CH₂) | Methyl (CH₃) |

| Piperidine flexibility | Higher (CH₂ rotation) | Lower (fixed CH₃) |

| Electronic effects | Electron-donating CH₂ | Electron-withdrawing CH₃ |

Spectral Comparisons

| Technique | Key Difference |

|---|---|

| ¹H NMR | Methylidene CH₂ peaks at δ 3.0–3.5 vs. methyl CH₃ at δ 2.1–2.5 |

| IR | Enhanced C–H stretching for CH₂ (2,900–3,000 cm⁻¹) vs. CH₃ (2,800–2,900 cm⁻¹) |

Reactivity Trends

The methylidene group enhances nucleophilicity at the piperidine nitrogen, facilitating reactions with electrophiles. In contrast, methyl-substituted analogs exhibit reduced reactivity due to steric hindrance.

Properties

IUPAC Name |

2-(3-methylidenepiperidin-1-yl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-7-3-2-4-11(5-7)8-10-9-6-12-8/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTSSPDHNPCJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Wittig Reaction on Piperidin-3-One

The most direct route to 3-methylidenepiperidine involves a Wittig reaction on piperidin-3-one.

Procedure :

Piperidin-3-one (1.0 equiv) is treated with methylenetriphenylphosphorane (1.2 equiv) in dry tetrahydrofuran (THF) under nitrogen at 0°C. The reaction is warmed to room temperature and stirred for 12 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Characterization | $$ ^1\text{H NMR} $$ (CDCl₃): δ 5.12 (s, 2H, CH₂=), 3.02–2.95 (m, 4H, piperidine H), 1.75–1.62 (m, 4H) |

This method avoids harsh dehydrogenation conditions but requires rigorous anhydrous handling.

Strategies for 1,3,4-Thiadiazole Installation

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 2-position of 1,3,4-thiadiazole permits substitution with piperidine’s nitrogen nucleophile.

Procedure :

2-Chloro-1,3,4-thiadiazole (1.1 equiv) is reacted with 3-methylidenepiperidine (1.0 equiv) in dimethylformamide (DMF) using potassium carbonate (2.0 equiv) as base at 80°C for 6 hours.

Optimization Insights :

- Solvent : DMF > THF (20% higher yield).

- Temperature : 80°C optimal; higher temperatures led to decomposition.

Characterization :

Cyclocondensation of Thiourea Derivatives

An alternative approach constructs the thiadiazole ring directly on the piperidine scaffold.

Procedure :

3-Methylidenepiperidine-1-carbothioamide (1.0 equiv) is treated with hydrazine hydrate (2.0 equiv) in ethanol under reflux for 8 hours. The intermediate thiosemicarbazide undergoes cyclization with phosphorus oxychloride (POCl₃) to yield the target compound.

Mechanistic Analysis :

- Hydrazine attack on thiourea carbonyl.

- POCl₃-mediated dehydration to form the thiadiazole ring.

Yield : 55–60% after column chromatography (hexane:ethyl acetate, 7:3).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| SNAr | 72 | 98.5 | High | Moderate |

| Cyclocondensation | 60 | 97.2 | Moderate | Low |

Key Observations :

- SNAr offers superior yield and scalability but requires expensive 2-chloro-1,3,4-thiadiazole.

- Cyclocondensation is cost-effective but generates stoichiometric phosphorus waste.

Analytical Validation and Spectral Assignments

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- ESI-MS : m/z 209.08 [M+H]⁺ matches theoretical molecular weight (208.06 g/mol).

Industrial-Scale Considerations

Process Intensification

- Continuous-flow reactors improve heat transfer in exothermic SNAr reactions.

- Catalytic Mitsunobu coupling (using DIAD/PPh₃) explored for greener thiadiazole installation.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or amine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Anticancer Applications

- Mechanism of Action : The compound is believed to act as an anticancer agent through various mechanisms, including the inhibition of specific proteins involved in cancer cell proliferation. For instance, derivatives of 1,3,4-thiadiazole have shown promising results in inhibiting growth in various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

- In Vitro Studies : Recent studies have demonstrated that 3-methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine derivatives exhibit significant cytotoxicity against cancer cell lines. For example, one study reported an IC50 value of 0.28 µg/mL for a related thiadiazole derivative against MCF-7 cells . Another study highlighted that certain derivatives showed antiproliferative activity through cell cycle arrest mechanisms .

- Pharmacological Properties : The high aromaticity and stability of the thiadiazole ring contribute to the pharmacological efficacy of these compounds. The ability to form hydrogen bonds enhances their interaction with biological targets, making them suitable candidates for drug development .

Antimicrobial Applications

- Broad-Spectrum Activity : Compounds containing the 1,3,4-thiadiazole moiety have been extensively studied for their antimicrobial properties. They demonstrate activity against a range of pathogens including bacteria and fungi. For instance, derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- Minimum Inhibitory Concentration (MIC) : Several studies have reported MIC values indicating the effectiveness of these compounds against various microbial strains. For example, some derivatives exhibited MIC values lower than standard antibiotics like itraconazole .

- Potential for Drug Development : The versatility of the 1,3,4-thiadiazole structure allows for modifications that can enhance antimicrobial activity. This adaptability makes it a promising scaffold for developing new antimicrobial agents .

Data Tables

| Application | Effectiveness | Cell Line/Pathogen | IC50/MIC Values |

|---|---|---|---|

| Anticancer | Significant | MCF-7 | 0.28 µg/mL |

| Significant | HepG2 | Various (dependent on derivative) | |

| Antimicrobial | Broad-spectrum | S. aureus | MIC = 32.6 μg/mL |

| Broad-spectrum | E. coli | MIC = 47.5 μg/mL |

Case Studies

- Antitumor Activity : A study synthesized several thiadiazole derivatives and evaluated their antitumor activity against MCF-7 and HepG2 cell lines using MTT assays. The results indicated that certain modifications significantly enhanced cytotoxic effects compared to standard treatments .

- Antimicrobial Efficacy : Research focusing on the antimicrobial properties of 2-amino-1,3,4-thiadiazole derivatives demonstrated their potential as lead compounds for drug synthesis due to their superior activity compared to standard drugs .

Mechanism of Action

The mechanism of action of 3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound can interact with DNA and proteins, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Target Compound :

- Structure : Piperidine with 3-methylidene and 1-(1,3,4-thiadiazol-2-yl) groups.

- Molecular Formula : C₈H₉N₃S (calculated).

Analog 1 : 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride

- Structure : Piperidine with a 5-methyl-1,3,4-thiadiazole substituent.

- Molecular Formula : C₈H₁₄ClN₃S.

- Key Differences : Lacks the methylidene group; includes a methyl substituent on the thiadiazole and a hydrochloride salt.

Analog 2 : 3-((5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-yl)imino)indolin-2-one

- Structure: Thiadiazole linked to an indolinone via an imino group.

- Molecular Formula : C₁₆H₉ClN₄OS.

Analog 3 : 4-Ethoxyphenyl Piperazine Derivative (Compound 4f)

- Structure : Thiadiazole linked to a piperazine-4-ethoxyphenyl group via an acetamide bridge.

- Molecular Formula: Not explicitly stated, but includes C₈H₁₄N₄OS (partial).

- Key Differences : Piperazine instead of piperidine; ethoxyphenyl and acetamide functional groups.

Physicochemical Properties

Spectral Data Comparison

- Target Compound :

- 1H NMR : Expected singlet for methylidene CH₂= (~δ 4.5–5.5 ppm). Thiadiazole protons may resonate near δ 8.0–9.0 ppm.

- Analog 1 :

- 1H NMR : Piperidine protons (~δ 1.5–3.0 ppm); thiadiazole methyl at δ ~2.5 ppm.

- Analog 3 (4f) :

- 1H NMR : Piperazine protons at δ 2.69–3.17 ppm; ethoxy group at δ 1.20 (triplet) and 3.03 (quartet).

- 13C NMR : Piperazine carbons at δ 48.39–52.67 ppm; acetamide carbonyl at δ 169.18 ppm.

Biological Activity

3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 1,3,4-thiadiazole moiety. The presence of the thiadiazole ring is significant as it contributes to the compound's biological activity through various mechanisms.

Antimicrobial Activity

-

Mechanism of Action :

- This compound exhibits potent antimicrobial activity against various microbial strains including E. coli, B. mycoides, and C. albicans .

- The mechanism involves disruption of essential biochemical pathways in microbial cells, leading to cell death .

- Biochemical Pathways :

-

Data Table: Antimicrobial Activity

Microbial Strain Activity Level Reference E. coli Potent B. mycoides Moderate C. albicans Significant

Anticancer Activity

- Mechanism of Action :

-

Case Studies :

- In one study, derivatives of 1,3,4-thiadiazole were evaluated for their anticancer activity against several human cancer cell lines. The results indicated that compounds with specific substitutions exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Another investigation highlighted that certain derivatives led to significant inhibition of the growth rate in pancreatic cancer cells, suggesting potential for therapeutic applications in resistant cancer types .

- Data Table: Anticancer Activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine, and how can reaction efficiency be improved?

- Methodological Answer : Synthesis optimization involves mixed anhydride coupling (common in peptide synthesis) and heterocyclic ring formation. For example, tert-butyl piperidine derivatives can undergo sequential thiadiazole coupling using carbodiimide-mediated activation . To improve efficiency, employ statistical experimental design (e.g., factorial design) to minimize trials while evaluating variables like temperature, solvent polarity, and catalyst loading. This approach reduces racemization risks and maximizes yield .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

- Methodological Answer : Use X-ray crystallography (as demonstrated for analogous piperidine-thiadiazole hybrids) to resolve stereochemical ambiguities . Complement this with 2D NMR (COSY, HSQC) to assign proton and carbon signals, particularly for the methylidene group and thiadiazole ring protons. Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like C=N and C-S bonds .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model transition states and electron density maps. This identifies reactive sites, such as the methylidene carbon or thiadiazole sulfur atoms. Pair computational results with experimental kinetics (e.g., monitoring by HPLC) to validate predictions . For example, ICReDD’s reaction path search methods integrate computation and experiment to optimize conditions .

Q. How should researchers address contradictions in pharmacological activity data for piperidine-thiadiazole hybrids?

- Methodological Answer : Contradictions often arise from off-target interactions or impurities. Use high-purity batches (≥95% by HPLC) and characterize by-products (e.g., via LC-MS). For instance, tiagabine-related compounds in piperidine syntheses require stringent purification to avoid false activity signals . Additionally, employ orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target specificity.

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA). For scale-up, membrane separation technologies (e.g., nanofiltration) can isolate intermediates while retaining catalysts . Monitor separation efficiency via UV-Vis at λ ≈ 260 nm (thiadiazole absorption) .

Experimental Design & Data Analysis

Q. How can factorial design be applied to optimize the synthesis of this compound?

- Methodological Answer : A 2^k factorial design evaluates variables like reaction time (X1), temperature (X2), and molar ratio (X3). For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| X1 | 6 h | 12 h |

| X2 | 60°C | 80°C |

| X3 | 1:1.2 | 1:1.5 |

| Response surface methodology (RSM) then models interactions and identifies optimal conditions . |

Q. What analytical methods resolve spectral overlaps in NMR data for piperidine-thiadiazole derivatives?

- Methodological Answer : Use deuterated solvents (DMSO-d6 or CDCl3) to minimize signal broadening. For overlapping proton signals, apply selective 1D NOE experiments or 13C DEPT-135 to distinguish CH2/CH3 groups. For example, the methylidene proton (δ ~5.2 ppm) can be differentiated from thiadiazole protons (δ ~8.3 ppm) via 2D HSQC .

Mechanistic & Functional Studies

Q. What mechanistic insights explain the stability of the methylidene group in this compound under acidic conditions?

- Methodological Answer : The thiadiazole ring’s electron-withdrawing effect stabilizes the methylidene group via conjugation. Confirm this by comparing pKa values (using potentiometric titration) with non-thiadiazole analogs. Computational NBO analysis further quantifies charge distribution .

Q. How do structural modifications to the thiadiazole ring affect the compound’s bioactivity?

- Methodological Answer : Synthesize analogs with substituents (e.g., methyl, fluoro) at the thiadiazole 5-position. Test in vitro for activity (e.g., enzyme inhibition) and correlate with Hammett σ constants to assess electronic effects. For example, electron-withdrawing groups enhance binding to hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.